molecular formula C12H15ClO3 B1283246 4-Butoxy-3-methoxybenzoyl chloride CAS No. 3535-43-1

4-Butoxy-3-methoxybenzoyl chloride

Cat. No.: B1283246
CAS No.: 3535-43-1
M. Wt: 242.7 g/mol
InChI Key: UTEDXHLVHFRYSN-UHFFFAOYSA-N
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Scientific Research Applications

4-Butoxy-3-methoxybenzoyl chloride is used extensively in scientific research, particularly in the following areas:

Preparation Methods

The synthesis of 4-Butoxy-3-methoxybenzoyl chloride typically involves the reaction of 4-butoxy-3-methoxybenzoic acid with thionyl chloride (SOCl2). This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride product . The reaction can be represented as follows:

4-Butoxy-3-methoxybenzoic acid+SOCl24-Butoxy-3-methoxybenzoyl chloride+SO2+HCl\text{4-Butoxy-3-methoxybenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-Butoxy-3-methoxybenzoic acid+SOCl2​→4-Butoxy-3-methoxybenzoyl chloride+SO2​+HCl

Chemical Reactions Analysis

4-Butoxy-3-methoxybenzoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. Common reagents include amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-butoxy-3-methoxybenzoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Mechanism of Action

The mechanism of action of 4-Butoxy-3-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of amides, esters, and thioesters. These reactions are facilitated by the electron-withdrawing nature of the acyl chloride group, which makes the carbonyl carbon more susceptible to nucleophilic attack.

Comparison with Similar Compounds

4-Butoxy-3-methoxybenzoyl chloride can be compared to other benzoyl chloride derivatives, such as:

    4-Methoxybenzoyl chloride: Similar in structure but lacks the butoxy group, making it less hydrophobic.

    4-Ethoxybenzoyl chloride: Contains an ethoxy group instead of a butoxy group, resulting in different reactivity and solubility properties.

    4-Butoxybenzoyl chloride: Lacks the methoxy group, which affects its electronic properties and reactivity.

The presence of both butoxy and methoxy groups in this compound makes it unique in terms of its reactivity and applications in research.

Properties

IUPAC Name

4-butoxy-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3/c1-3-4-7-16-10-6-5-9(12(13)14)8-11(10)15-2/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEDXHLVHFRYSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801296913
Record name 4-Butoxy-3-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801296913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3535-43-1
Record name 4-Butoxy-3-methoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3535-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Butoxy-3-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801296913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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